molecular formula C20H19N3OS2 B11595064 (5Z)-2-(4-tert-butylphenyl)-5-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-tert-butylphenyl)-5-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11595064
M. Wt: 381.5 g/mol
InChI Key: HMEQBHWEFGVZKR-WJDWOHSUSA-N
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Description

(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines a triazolo-thiazole core with a tert-butylphenyl and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the tert-butylphenyl and methylthiophene groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolo-thiazole derivatives in various chemical reactions.

Biology

In biological research, (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, including improved selectivity and efficacy.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triazolo-thiazole Derivatives: Compounds with similar core structures but different substituents.

    Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring.

    Thiophene Derivatives: Compounds containing a thiophene ring with various substituents.

Uniqueness

What sets (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its combination of a triazolo-thiazole core with tert-butylphenyl and methylthiophene groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C20H19N3OS2

Molecular Weight

381.5 g/mol

IUPAC Name

(5Z)-2-(4-tert-butylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H19N3OS2/c1-12-9-10-25-15(12)11-16-18(24)23-19(26-16)21-17(22-23)13-5-7-14(8-6-13)20(2,3)4/h5-11H,1-4H3/b16-11-

InChI Key

HMEQBHWEFGVZKR-WJDWOHSUSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2

Origin of Product

United States

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